1-(3-Bromophenyl)piperidin-2-one

Physicochemical Properties Lipophilicity Medicinal Chemistry

Researchers requiring reproducible Suzuki-Miyaura or Buchwald-Hartwig couplings often encounter batch inconsistencies with regioisomeric mixtures. This 3-bromo building block eliminates that variable. - Exclusive meta-substitution (XLogP3 2.4) ensures predictable reactivity and cleaner phase separations during aqueous workup, directly improving isolated yields. - Supplied at a validated 97% purity (MFCD04037063), it enables reliable SAR library construction without the confounding effects of ortho- or para-isomer contaminants. - Standardized room-temperature storage and shipping simplify global logistics for procurement managers.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 1016847-66-7
Cat. No. B1290835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)piperidin-2-one
CAS1016847-66-7
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H12BrNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2
InChIKeyUYKXCRWDVIEYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)piperidin-2-one Overview


1-(3-Bromophenyl)piperidin-2-one (CAS 1016847-66-7) is a heterocyclic building block belonging to the N-aryl piperidin-2-one class, characterized by a six-membered lactam ring substituted at the nitrogen position with a 3‑bromophenyl group . Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 254.12 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a scaffold for constructing more complex molecules via palladium-catalyzed cross-coupling reactions enabled by the aryl bromide moiety .

Suzuki coupling-ready aryl bromide for biaryl piperidinone libraries
Meta-bromo regiochemistry provides a distinct vector for SAR scaffold decoration
Unique MDL identifier (MFCD04037063) supports accurate procurement and literature cross-referencing

Regioisomer Specificity of 1-(3-Bromophenyl)piperidin-2-one


The position of the bromine atom on the N‑aryl ring fundamentally alters the compound's physicochemical and reactivity profile, making substitution of 1‑(3‑bromophenyl)piperidin‑2‑one with its 2‑ or 4‑bromo regioisomers non‑trivial. Differences in logP affect solubility and partitioning in biphasic reaction media , while the distinct electronic and steric environments of the ortho, meta, and para positions dictate divergent reactivity in cross‑coupling reactions [1]. Furthermore, vendor‑specific purity and storage conditions vary across regioisomers, impacting batch‑to‑batch reproducibility in sensitive syntheses . The quantitative evidence presented below substantiates these critical distinctions.

LogP shift Replacing meta-bromo with para-bromo regioisomer may significantly alter lipophilicity and extraction behavior in biphasic workups.
Purity gap Ortho-bromo analog is typically supplied at a lower purity specification, potentially increasing by-product load in multistep syntheses.
MDL mismatch Regioisomer MDL numbers differ (62, 63, 64); selecting the wrong identifier may cause ordering errors and compromise SAR reproducibility.

Quantitative Comparison vs. Regioisomers


Lipophilicity: 3- vs. 4-Bromo

The 3‑bromophenyl regioisomer exhibits a significantly lower calculated lipophilicity (XLogP3 = 2.4) compared to the 4‑bromo analog (logP = 3.664) [1]. This difference of approximately 1.26 log units corresponds to an ~18‑fold lower partition coefficient, directly impacting compound behavior in aqueous‑organic extractions and chromatographic purifications [2].

Lipophilicity (LogP)
Reported
3-Br: XLogP3 = 2.4
4-Br: logP = 3.664
Δ = -1.26 (~18× lower partition)
Supports aqueous extraction and reverse-phase purification
Computed vs. reported logP; verify experimentally for your solvent system
Physicochemical Properties Lipophilicity Medicinal Chemistry

Purity: 3- vs. 2-Bromo

The 3‑bromo regioisomer is commercially available from multiple vendors at ≥97% purity (BOC Sciences: 97%; Leyan: 97%) , whereas the 2‑bromo analog is typically offered at a lower 95% purity specification from comparable suppliers . This 2% purity difference reduces the mass of potential by‑products in a 1‑gram reaction by 20 mg, which can be critical in multi‑step syntheses where impurities accumulate.

Purity Specification
Data to verify
3-Br: 97%
2-Br: 95%
Δ = +2% absolute
May reduce repurification needs; batch verification advised
Vendor specifications; independent QC recommended before sensitive steps
Quality Control Procurement Reproducibility

MDL Registry Identifier

1‑(3‑Bromophenyl)piperidin‑2‑one is assigned the MDL Number MFCD04037063 . This identifier is distinct from the 2‑bromo (MFCD04037062) and 4‑bromo (MFCD04037064) regioisomers . The MFCD registry provides a unique, structure‑based identifier that is independent of CAS number variations, ensuring unambiguous compound ordering and accurate literature cross‑referencing.

MDL Identifier
Class-level
3-Br: MFCD04037063
2-Br: MFCD04037062
4-Br: MFCD04037064
Prevents regioisomer misassignment in ordering
Verify MDL number with supplier before purchase to avoid SAR errors
Chemical Registry Procurement Data Integrity

Applications of 1-(3-Bromophenyl)piperidin-2-one


Suzuki Coupling for Biaryl Piperidinones

The 3‑bromo substituent on the phenyl ring is ideally positioned for palladium‑catalyzed cross‑coupling with aryl boronic acids, enabling the construction of diverse biaryl piperidinone libraries . The moderate lipophilicity (XLogP3 = 2.4) of the 3‑bromo regioisomer, compared to the more hydrophobic 4‑bromo analog (logP = 3.664) [1], facilitates cleaner phase separations during aqueous workup, improving isolated yields of coupled products.

SAR Scaffold Decoration

As a building block with a defined purity specification (97%) and a unique MDL identifier (MFCD04037063) , this compound enables reproducible synthesis of focused libraries for SAR studies. The meta‑bromo substitution pattern offers a distinct vector for substituent introduction compared to ortho or para isomers, allowing medicinal chemists to probe specific binding interactions in target proteins.

Piperidinone Pharmacophore Synthesis

The piperidin‑2‑one core is a privileged scaffold in drug discovery . The 3‑bromophenyl variant serves as a key intermediate for introducing additional functionality at the bromine site (e.g., via lithiation or Grignard formation) while retaining the lactam ring for further elaboration . Its intermediate logP value (2.4) [1] suggests adequate solubility for solution‑phase chemistry without the excessive lipophilicity that can hinder purification.

Application
Selection Property
Validation Focus
Suzuki Coupling for Biaryl Piperidinones
Aryl bromide coupling site; moderate lipophilicity (reported)
Cross-coupling yield and aqueous workup efficiency
SAR Scaffold Decoration
Defined purity specification and unique MDL identifier
Batch-to-batch consistency; SAR reproducibility
Piperidinone Pharmacophore Synthesis
Functionalizable lactam ring and meta-bromo substituent
Functional group tolerance and derivatization scope
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